N-[(3-chlorophenyl)methyl]-7H-purin-6-amine
Description
N-[(3-Chlorophenyl)methyl]-7H-purin-6-amine is a synthetic purine derivative with a 3-chlorobenzyl substituent attached to the N6 position of the 7H-purine scaffold. This compound belongs to the cytokinin family, a class of plant hormones that regulate cell division and differentiation . Unlike natural cytokinins like zeatin, synthetic analogs such as this compound are designed to enhance stability and bioactivity through strategic substitutions. The 3-chlorophenylmethyl group introduces steric and electronic modifications that may influence receptor binding and metabolic stability compared to simpler alkyl or aromatic substituents.
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-7H-purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN5/c13-9-3-1-2-8(4-9)5-14-11-10-12(16-6-15-10)18-7-17-11/h1-4,6-7H,5H2,(H2,14,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGQGYBMZKLBKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC2=NC=NC3=C2NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50876691 | |
| Record name | ADENINE,6N-M-CHLOROBENZYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50876691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chlorophenyl)methyl]-7H-purin-6-amine typically involves the reaction of 6-chloropurine with 3-chlorobenzylamine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the chlorine atom on the purine ring is replaced by the 3-chlorobenzylamine group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(3-chlorophenyl)methyl]-7H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom on the phenyl ring can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Amines, thiols; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms added to the structure.
Substitution: Formation of substituted derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
N-[(3-chlorophenyl)methyl]-7H-purin-6-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(3-chlorophenyl)methyl]-7H-purin-6-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of N-substituted 7H-purin-6-amine derivatives are highly dependent on the nature of the N6 substituent and additional modifications to the purine core. Key structural analogs include:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Steric Bulk : The 3-chlorobenzyl group may hinder binding in receptor pockets compared to smaller substituents like methyl or furfuryl .
Physicochemical Properties
- Hydrogen-Bonding Capacity: The N6-amino group and purine N1/N3 positions remain critical for receptor interactions, but the 3-chlorobenzyl group may introduce steric clashes .
Biological Activity
N-[(3-chlorophenyl)methyl]-7H-purin-6-amine, also known as 6-(3-chlorobenzylamino)purine, is a synthetic compound belonging to the purine family. This compound has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and plant biology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on recent research findings.
Target of Action
this compound functions primarily as a cytokinin, which are plant hormones that promote cell division and growth. In mammals, it has shown cytotoxic activity against various cancer cell lines, indicating potential therapeutic applications in oncology.
Mode of Action
The compound exerts its effects through several biochemical pathways:
- Cell Division : As a cytokinin, it stimulates cell division in plants by activating specific signaling pathways associated with growth and development.
- Cytotoxicity : In human cell lines, it inhibits key enzymes involved in nucleic acid metabolism, which is crucial for cancer cell proliferation.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various malignancies:
- Cancer Cell Lines : It has demonstrated efficacy against malignant melanoma, osteogenic sarcoma, and chronic myelogenous leukemia. The compound's ability to induce apoptosis in these cells suggests a promising avenue for cancer treatment.
Antiviral Activity
The compound is also being investigated for its antiviral properties. Its structural similarity to nucleosides allows it to interfere with viral replication processes, making it a candidate for further studies in antiviral drug development.
Antimicrobial Effects
Preliminary studies suggest that this compound may possess antimicrobial properties. This includes activity against certain bacterial strains, which warrants further exploration into its potential as an antibacterial agent.
Research Applications
This compound has several applications in scientific research:
- Medicinal Chemistry : Used as a building block for synthesizing more complex purine derivatives with enhanced biological activities.
- Plant Biology : Investigated for its role in promoting plant growth and development through its cytokinin activity.
- Pharmaceutical Development : Explored for therapeutic applications in treating various diseases due to its cytotoxic and antiviral properties .
Case Studies
Several studies have highlighted the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Cytotoxicity | Demonstrated significant inhibition of growth in melanoma cell lines with IC50 values indicating potent activity. |
| Study 2 | Antiviral Activity | Showed promise in inhibiting viral replication in vitro, suggesting potential as an antiviral agent. |
| Study 3 | Antimicrobial Properties | Exhibited moderate antibacterial activity against Gram-positive bacteria, with MIC values comparable to standard antibiotics. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
